molecular formula C12H14N2O3 B6611693 3-{trimethyl-[1,2]oxazolo[5,4-b]pyridin-5-yl}propanoic acid CAS No. 953751-49-0

3-{trimethyl-[1,2]oxazolo[5,4-b]pyridin-5-yl}propanoic acid

Cat. No. B6611693
CAS RN: 953751-49-0
M. Wt: 234.25 g/mol
InChI Key: SVERCPVVXWSXHD-UHFFFAOYSA-N
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Description

3-{Trimethyl-[1,2]oxazolo[5,4-b]pyridin-5-yl}propanoic acid, also known by its CAS number of 91768-18-2, is an organic compound with a unique structure and a wide range of applications in the scientific research field. It is an important intermediate for the synthesis of many compounds and drugs, and has been studied for its potential therapeutic uses.

Scientific Research Applications

3-{Trimethyl-[1,2]oxazolo[5,4-b]pyridin-5-yl}propanoic acid has a wide range of applications in the scientific research field. It has been used as a starting material for the synthesis of a variety of compounds and drugs, including anticonvulsants, anti-inflammatory agents, and antineoplastic agents. It has also been used as a reagent for the synthesis of other compounds, such as polymers, polysaccharides, and peptides. In addition, it has been studied for its potential therapeutic uses, such as the treatment of diabetes and cancer.

Mechanism of Action

The mechanism of action of 3-{trimethyl-[1,2]oxazolo[5,4-b]pyridin-5-yl}propanoic acid is not yet fully understood. However, it is believed that the compound acts as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme involved in the production of prostaglandins, which are hormones that are involved in a variety of physiological processes, including inflammation. By inhibiting the activity of COX-2, 3-{trimethyl-[1,2]oxazolo[5,4-b]pyridin-5-yl}propanoic acid may be able to reduce inflammation and pain.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-{trimethyl-[1,2]oxazolo[5,4-b]pyridin-5-yl}propanoic acid are not yet fully understood. However, studies have shown that the compound has anti-inflammatory and analgesic effects. It has also been shown to have antioxidant and anti-tumor effects, as well as to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2).

Advantages and Limitations for Lab Experiments

The main advantage of using 3-{trimethyl-[1,2]oxazolo[5,4-b]pyridin-5-yl}propanoic acid in laboratory experiments is that it is relatively easy to synthesize. Additionally, it is a relatively stable compound and is not prone to decomposition. However, one limitation of using this compound in laboratory experiments is that it is not soluble in water, and therefore must be dissolved in an organic solvent, such as ethanol or dimethyl sulfoxide (DMSO).

Future Directions

The potential future directions for 3-{trimethyl-[1,2]oxazolo[5,4-b]pyridin-5-yl}propanoic acid include further research into its mechanism of action and the development of new therapeutic uses. Additionally, further research into the compound’s biochemical and physiological effects is needed to better understand its potential therapeutic applications. Additionally, further research into the synthesis of the compound and the development of new synthesis methods is needed to improve its availability and reduce its cost. Finally, further research into the compound’s potential toxicity is needed to ensure its safe use in laboratory experiments and therapeutic applications.

Synthesis Methods

3-{Trimethyl-[1,2]oxazolo[5,4-b]pyridin-5-yl}propanoic acid can be synthesized via a three-step process. The first step involves the reaction of trimethylsulfonium iodide with an aldehyde in the presence of a base to form an oxazolopyridine derivative. The second step involves the reaction of the oxazolopyridine derivative with a carboxylic acid in the presence of a base to form an oxazolopyridine carboxylic acid. The third step involves the reaction of the oxazolopyridine carboxylic acid with trimethylsulfonium iodide in the presence of a base to form 3-{trimethyl-[1,2]oxazolo[5,4-b]pyridin-5-yl}propanoic acid.

properties

IUPAC Name

3-(3,4,6-trimethyl-[1,2]oxazolo[5,4-b]pyridin-5-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3/c1-6-9(4-5-10(15)16)7(2)13-12-11(6)8(3)14-17-12/h4-5H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVERCPVVXWSXHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC2=C1C(=NO2)C)C)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{Trimethyl-[1,2]oxazolo[5,4-b]pyridin-5-yl}propanoic acid

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